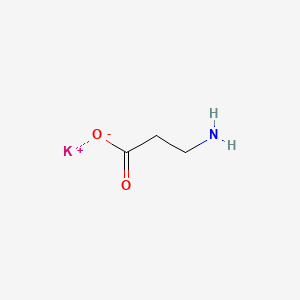
Potassium beta-alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium beta-alaninate is a chemical compound formed by the combination of potassium ions and beta-alanineIt is not incorporated into proteins but plays significant roles in the metabolism of animals, plants, and microorganisms
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium beta-alaninate can be synthesized through the reaction of beta-alanine with potassium hydroxide. The reaction typically involves dissolving beta-alanine in water and then adding potassium hydroxide to the solution. The mixture is stirred until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the precise control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Potassium beta-alaninate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into other compounds with different functional groups.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with sodium borohydride may produce alcohols.
Scientific Research Applications
Potassium beta-alaninate has various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: It plays a role in the study of metabolic pathways and enzyme functions.
Industry: It is used in the production of industrial chemicals, feed, food, and environmental applications.
Mechanism of Action
The mechanism of action of potassium beta-alaninate involves its interaction with various molecular targets and pathways. Beta-alanine, the active component, is known to bind with histidine to form muscle-derived active peptides such as myosin and carnosine. These peptides enhance muscle endurance and improve exercise capacity . Additionally, beta-alanine may act as a false transmitter replacing gamma-aminobutyric acid in neuronal uptake and receptor sensitivity .
Comparison with Similar Compounds
- Potassium serinate
- Potassium carbonate
- Aminoethylethanolamine
Comparison: Potassium beta-alaninate is unique due to its specific interaction with histidine to form muscle-derived peptides, which is not observed with potassium serinate or potassium carbonate . Additionally, its role in enhancing muscle endurance and exercise capacity sets it apart from other similar compounds .
Properties
CAS No. |
39748-53-3 |
|---|---|
Molecular Formula |
C3H6KNO2 |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
potassium;3-aminopropanoate |
InChI |
InChI=1S/C3H7NO2.K/c4-2-1-3(5)6;/h1-2,4H2,(H,5,6);/q;+1/p-1 |
InChI Key |
KTGYMVZCDCHOFH-UHFFFAOYSA-M |
Canonical SMILES |
C(CN)C(=O)[O-].[K+] |
Related CAS |
107-95-9 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















